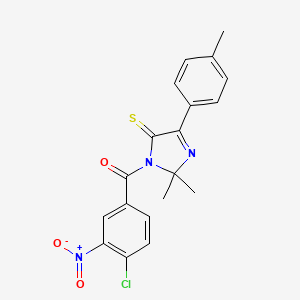
(4-氯-3-硝基苯基)(2,2-二甲基-5-硫代-4-(对甲苯基)-2,5-二氢-1H-咪唑-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds involves intricate reactions and characterizations. For example, Shahana and Yardily (2020) described the synthesis of novel compounds and their characterization through UV, IR, 1H, and 13C NMR, and mass spectrometry, utilizing density functional theory (DFT) calculations for structural optimization and vibrational spectra interpretation (Shahana & Yardily, 2020). This demonstrates a common approach to synthesizing and analyzing new chemical entities, where spectral analysis and DFT calculations play a crucial role.
Molecular Structure Analysis
Structural analysis through X-ray diffraction (XRD) is pivotal for understanding the geometric parameters and molecular configuration. Lakshminarayana et al. (2009) detailed the crystal structure of a compound, providing insights into intermolecular hydrogen bonding and crystal packing, which are essential for understanding molecular stability and reactivity (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
Chemical reactivity and properties are influenced by structural factors such as electron-withdrawing or donating groups. Bielak and Biliński (1990) explored reactions under various conditions, demonstrating how chemical properties vary with reaction medium and conditions, showcasing the complexity of chemical behavior (Bielak & Biliński, 1990).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal formation, are crucial for practical applications. The crystal and molecular structure analyses provide vital data for understanding these properties, as seen in studies by Eckhardt et al. (2020), where the crystal structure of a side product was elucidated, offering insights into the compound's physical characteristics (Eckhardt et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are determined by the molecular structure and electronic configuration. The study by Sivakumar et al. (2021) on molecular structure, spectroscopic, and docking analysis of a compound, for instance, provides a comprehensive view of the molecule's chemical behavior and potential interactions (Sivakumar et al., 2021).
科学研究应用
合成和表征
该化合物参与了新型化学结构的合成和表征,具有在材料科学和药理学等各个领域潜在应用的可能性。例如,Shahana和Yardily(2020)对相关化合物的合成、光谱表征、DFT(密度泛函理论)和对接研究进行了研究,提供了有关它们的结构和电子性质的见解,这对于理解它们的反应性和潜在应用是至关重要的(Shahana & Yardily, 2020)。
抗菌和抗炎潜力
该化合物及其衍生物已被探索其生物活性,包括抗菌和抗炎性能。Ravula等人(2016)合成了新型吡唑啉衍生物,通过常规和微波辅助合成方法展示了它们作为抗炎和抗菌剂的潜力。这突显了该化合物在新疗法开发中的作用(Ravula et al., 2016)。
分子对接研究
分子对接研究是药物设计和发现的关键方面,提供了潜在药物候选物与其靶点之间相互作用的见解。该化合物的衍生物已经接受了分子对接研究,以评估它们的结合亲和力和作用方式,这对于它们作为药物代理的开发至关重要。这在Shahana和Yardily(2020)的工作中得以体现,其中分子对接被用于理解合成化合物的抗菌活性(Shahana & Yardily, 2020)。
边缘-面相互作用研究
该化合物及其类似物已被用于研究非共价相互作用,例如芳香环之间的边缘-面相互作用,在超分子化学和材料科学中至关重要。Eto等人(2011)研究了边缘-面相互作用在包合物形成中的作用,提供了有关这种相互作用的结构要求及其在设计新材料中的影响的宝贵信息(Eto et al., 2011)。
抗微生物和抗病毒活性
从(4-氯-3-硝基苯基)(2,2-二甲基-5-硫代-4-(对甲苯基)-2,5-二氢-1H-咪唑-1-基)甲酮衍生的化合物已被评估其抗微生物和抗病毒活性,表明它们在应对传染病方面具有潜力。Sharma等人(2009)合成了苯并咪唑衍生物,并评估了它们的抗微生物和抗病毒潜力,显示出对特定病原体的选择性活性(Sharma et al., 2009)。
属性
IUPAC Name |
(4-chloro-3-nitrophenyl)-[2,2-dimethyl-4-(4-methylphenyl)-5-sulfanylideneimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c1-11-4-6-12(7-5-11)16-18(27)22(19(2,3)21-16)17(24)13-8-9-14(20)15(10-13)23(25)26/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUUCLIAHQNCHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(N(C2=S)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chloro-3-nitrophenyl)(2,2-dimethyl-5-thioxo-4-(p-tolyl)-2,5-dihydro-1H-imidazol-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2489909.png)
![3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B2489910.png)
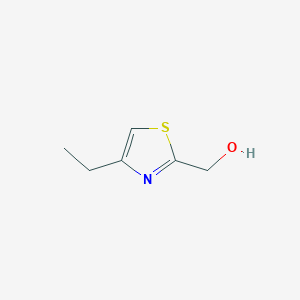


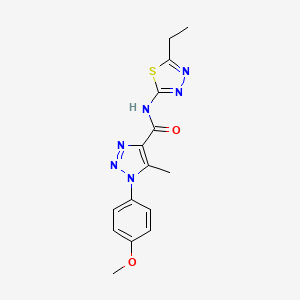
![methyl 4-[5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]benzoate](/img/structure/B2489919.png)
![4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]thiane 1,1-dioxide](/img/structure/B2489921.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopropane-1-carboxylic acid](/img/structure/B2489922.png)
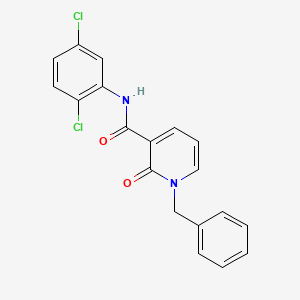
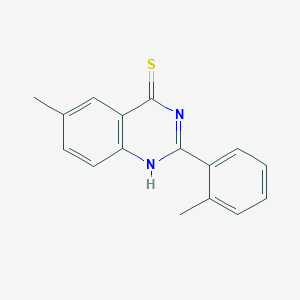
![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2489926.png)